molecular formula C12H11NO5 B2675213 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid CAS No. 858769-50-3

3-formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid

Cat. No. B2675213
CAS RN: 858769-50-3
M. Wt: 249.222
InChI Key: QVAZMCCSENVCPR-UHFFFAOYSA-N
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Description

“3-formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid” is a heterocyclic compound . It has the empirical formula C12H11NO5 and a molecular weight of 249.22 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is COc1cc2[nH]c(C(O)=O)c(C=O)c2cc1OC . The InChI string is 1S/C12H11NO5/c1-17-9-3-6-7(5-14)11(12(15)16)13-8(6)4-10(9)18-2/h3-5,13H,1-2H3,(H,15,16) .

Scientific Research Applications

Indole Derivatives in Drug Discovery

The indole unit is a crucial moiety in drug development. Researchers have long recognized its significance. For instance:

Antiviral and Anti-HIV Properties

Researchers have synthesized novel indole derivatives for their antiviral potential. For example, indolyl and oxochromenyl xanthenone derivatives have shown promise as anti-HIV-1 agents .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s classified under storage class code 11, which represents combustible solids . The flash point is not applicable .

properties

IUPAC Name

3-formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-9-3-6-7(5-14)11(12(15)16)13-8(6)4-10(9)18-2/h3-5,13H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAZMCCSENVCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(N2)C(=O)O)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid

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